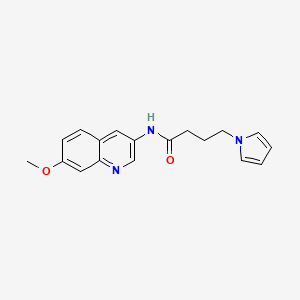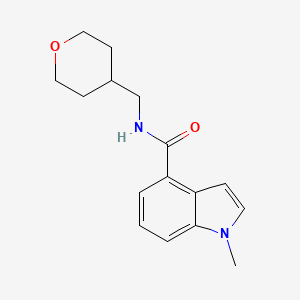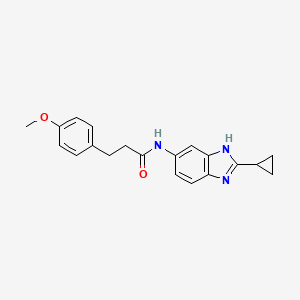
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide is a synthetic organic compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide typically involves the following steps:
Formation of the Quinolyl Intermediate: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. Common methods include the Skraup synthesis or the Doebner-Miller reaction.
Pyrrole Formation: The pyrrole ring is synthesized separately, often through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the quinolyl intermediate with the pyrrole derivative through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.
化学反応の分析
反応の種類
酸化: この化合物は、特にメトキシ基またはピロール環で、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化反応を受けます。
還元: 還元反応は、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、キノリン環またはアミド結合を標的にすることができます。
置換: 求電子置換反応または求核置換反応は、使用される試薬と条件に応じて、キノリン環またはピロール環のさまざまな位置で発生する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的還元。
置換: ハロゲン化剤、アミンまたはチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノリンN-オキシドを生成する可能性がありますが、還元は還元されたキノリン誘導体またはアミンを生成する可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性、抗ウイルス性、抗癌性を含む潜在的な生物活性について研究されています。
医学: 特に感染症や癌の治療における潜在的な治療効果について調査されています。
工業: 新素材の開発や染料や顔料の合成のための前駆体として使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
N-(7-メトキシ-3-キノリル)-4-(1H-ピロール-1-イル)ブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、または核酸が含まれます。この化合物は、酵素活性の阻害、受容体機能の調節、またはDNA/RNA合成の干渉によって効果を発揮する可能性があります。
6. 類似の化合物との比較
類似の化合物
N-(7-メトキシ-3-キノリル)-4-(1H-ピロール-1-イル)ブタンアミド: その特定の置換パターンとキノリン環とピロール環の組み合わせにより独特です。
キノリン誘導体: 抗マラリア特性で知られるクロロキンやキニーネなどの化合物。
ピロール誘導体: 生物系や医薬品における役割で知られるポルフィリンやピロリジンなどの化合物。
ユニークさ
N-(7-メトキシ-3-キノリル)-4-(1H-ピロール-1-イル)ブタンアミドは、その構造的特徴のユニークな組み合わせにより際立っており、これにより、独特な生物活性と潜在的な治療的用途がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
N-(7-Methoxy-3-quinolyl)-4-(1H-pyrrol-1-YL)butanamide: Unique due to its specific substitution pattern and combination of quinoline and pyrrole rings.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Pyrrole Derivatives: Compounds like porphyrins and pyrrolidines, known for their roles in biological systems and pharmaceuticals.
Uniqueness
This compound stands out due to its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C18H19N3O2 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
N-(7-methoxyquinolin-3-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C18H19N3O2/c1-23-16-7-6-14-11-15(13-19-17(14)12-16)20-18(22)5-4-10-21-8-2-3-9-21/h2-3,6-9,11-13H,4-5,10H2,1H3,(H,20,22) |
InChIキー |
IJHYGOXRQCQTHG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=C(C=C2C=C1)NC(=O)CCCN3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B11000646.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11000655.png)

![2-(4-acetamido-1H-indol-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B11000676.png)
![Ethyl 2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11000684.png)
![N-[2-(dimethylsulfamoyl)ethyl]-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B11000691.png)
![N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000695.png)

![1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B11000711.png)
![N-[1-(3,4-Dimethoxybenzyl)-4-piperidyl]-2-(1-oxo-1,3-dihydro-2H-isoindol-2-YL)acetamide](/img/structure/B11000718.png)

![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11000733.png)
![1-(3-chlorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000738.png)

